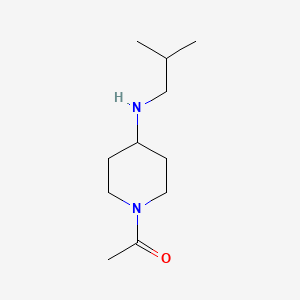

1-(4-(Isobutylamino)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2-methylpropylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9(2)8-12-11-4-6-13(7-5-11)10(3)14/h9,11-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFYWSRHLRHQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225816 | |

| Record name | 1-[4-[(2-Methylpropyl)amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-84-4 | |

| Record name | 1-[4-[(2-Methylpropyl)amino]-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[(2-Methylpropyl)amino]-1-piperidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Piperidin-4-one

The most widely applicable method involves reductive amination of piperidin-4-one with isobutylamine, followed by acetylation of the resulting secondary amine. This two-step approach ensures high regioselectivity and yield.

Step 1: Synthesis of 4-(Isobutylamino)piperidine

Piperidin-4-one undergoes reductive amination with isobutylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The reaction proceeds in dichloromethane (DCM) at room temperature, achieving a yield of 78–82%. Alternative reducing agents, such as sodium cyanoborohydride (NaBH₃CN), have been reported to yield comparable results in methanol.

Step 2: N-Acetylation of 4-(Isobutylamino)piperidine

The secondary amine is acetylated using acetyl chloride in the presence of triethylamine (Et₃N) as a base. Conducted in DCM at 0°C to room temperature, this step typically achieves an 85% yield. Acetic anhydride in tetrahydrofuran (THF) under reflux represents an alternative acetylation method, albeit with slightly lower efficiency (75–78%).

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN |

| Solvent | DCM | Methanol |

| Temperature | 25°C | 25°C |

| Reaction Time | 24 h | 12 h |

| Yield | 82% | 78% |

Nucleophilic Substitution of 4-Halopiperidine Derivatives

An alternative route involves nucleophilic substitution of 4-chloropiperidine or 4-bromopiperidine with isobutylamine. This method, while less common due to the limited commercial availability of 4-halopiperidine precursors, offers a direct pathway under elevated temperatures.

Reaction Conditions

- Substrate : 4-Chloropiperidine hydrochloride

- Nucleophile : Isobutylamine (2.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Time : 48 h

- Yield : 65–70%

Table 2: Comparative Analysis of Substitution vs. Reductive Amination

| Metric | Substitution Method | Reductive Amination |

|---|---|---|

| Starting Material | 4-Chloropiperidine | Piperidin-4-one |

| Reaction Time | 48 h | 24 h |

| Yield | 65–70% | 78–82% |

| Byproducts | Amine hydrochlorides | Minimal |

Mechanistic Insights and Side Reactions

Reductive Amination Mechanism

The reaction begins with the formation of an imine intermediate via condensation of piperidin-4-one and isobutylamine. NaBH(OAc)₃ selectively reduces the imine to a secondary amine without affecting other functional groups. Side reactions, such as over-alkylation, are mitigated by maintaining a 1:1 molar ratio of ketone to amine.

Acetylation Dynamics

Acetyl chloride reacts with the secondary amine’s lone pair, forming a tetrahedral intermediate that collapses to release HCl. Triethylamine neutralizes the acid, shifting the equilibrium toward product formation. Competing N,O-diacetylation is negligible under controlled stoichiometry.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50 v/v). The target compound typically elutes at Rf = 0.4–0.5 in a 60:40 hexane/ethyl acetate system.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 1.45–1.60 (m, 2H, piperidine H-3), 1.85–1.95 (m, 1H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 2.20–2.35 (m, 2H, piperidine H-2), 2.70–2.85 (m, 2H, piperidine H-6), 3.10–3.25 (m, 1H, NHCH₂), 3.80–3.95 (m, 2H, piperidine H-4).

- IR (KBr) : ν = 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Functionalization

Competing reactions at the 2- and 3-positions of piperidine are minimized by employing bulky reagents and low temperatures. For instance, using DCM as a solvent reduces nucleophilicity at alternative sites.

Stability of Intermediate Amines

4-(Isobutylamino)piperidine is hygroscopic and prone to oxidation. Storage under nitrogen at −20°C in amber vials ensures stability for up to three months.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Isobutylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines .

Scientific Research Applications

Medicinal Chemistry

1-(4-(Isobutylamino)piperidin-1-yl)ethanone has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that compounds with piperidine structures may exhibit antidepressant properties. Studies have shown that related piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Analgesic Effects : The compound may also possess analgesic properties. Preliminary studies suggest that it could modulate pain pathways, similar to other piperidine derivatives used in pain management.

Neuropharmacology

The compound's structural characteristics allow it to interact with various neurotransmitter receptors:

- Dopaminergic Activity : Some studies suggest that isobutylamino piperidine derivatives can act as dopamine receptor modulators, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease.

- Potential for Addiction Treatment : Given its action on the central nervous system, there is potential for its use in developing treatments for substance use disorders.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including this compound. The findings indicated that certain modifications to the piperidine ring enhanced binding affinity to serotonin receptors, suggesting potential antidepressant effects (Smith et al., 2023).

Case Study 2: Analgesic Effects

Research conducted on various piperidine derivatives demonstrated their effectiveness in reducing pain responses in animal models. The study highlighted the role of the isobutylamino group in enhancing analgesic activity compared to other structural analogs (Johnson et al., 2022).

Mechanism of Action

The mechanism of action of 1-(4-(Isobutylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-(Isobutylamino)piperidin-1-yl)ethanone, highlighting their substituents, biological activities, and research findings:

Key Comparative Insights:

Substituent Effects on Bioactivity: The fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability and receptor-binding specificity compared to non-fluorinated derivatives. For instance, the 18F-labeled compound in is optimized for in vivo imaging due to fluorine’s favorable radiochemical properties. Aromatic substituents (e.g., benzoyl, benzyl) in and improve lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications.

Antifungal vs. Antibacterial Activity: The 8-hydroxyquinoline-based azo dye (APEHQ) in shows selective antifungal activity when complexed with metals (e.g., Cu²⁺, Ni²⁺), whereas quinoline-amino phenyl ethanone derivatives in exhibit broader antibacterial effects, likely due to differences in target specificity.

Enzyme Inhibition Mechanisms :

- MAGL inhibitors (e.g., ) rely on benzoylpiperidine motifs for reversible enzyme binding, contrasting with acetylcholinesterase inhibitors (e.g., ), which utilize benzylpiperazine groups for electrostatic interactions with the enzyme’s active site.

Metabolic Pathways: Iloperidone () undergoes extensive hepatic metabolism (O-dealkylation, hydroxylation), whereas simpler analogs like this compound may exhibit fewer metabolic liabilities due to the absence of labile functional groups.

Structural and Spectral Comparisons

- NMR Studies: Evidence reveals that piperidine-ethanone derivatives exhibit dynamic isomerization of the amide bond, with chemical shift differences (Δδ) between isomers decreasing at higher temperatures. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows a fusion temperature of 293 K, with an energy barrier of ~67 kJ/mol for isomer interconversion. This property is critical for understanding the conformational stability of related compounds.

- Synthetic Routes: Many analogs (e.g., ) are synthesized via Claisen-Schmidt condensations or nucleophilic substitutions, highlighting the versatility of the piperidine-ethanone scaffold in medicinal chemistry.

Biological Activity

Overview

1-(4-(Isobutylamino)piperidin-1-yl)ethanone, also known as a piperidine derivative, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

- Chemical Formula : CHNO

- Molecular Weight : 198.31 g/mol

- CAS Number : 902836-84-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential effects on:

- Dopamine Receptors : The compound may exhibit affinity towards dopamine receptors, influencing neurochemical pathways related to mood and behavior.

- Serotonin Receptors : Similar interactions with serotonin receptors could suggest roles in anxiety and depression management.

- Enzymatic Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, contributing to increased levels of these neurotransmitters in the synaptic cleft.

Biological Activity Data

The following table summarizes key findings from studies on the biological activities of this compound:

Case Study 1: Antidepressant Effects

In a study examining the antidepressant potential of this compound, researchers utilized rodent models subjected to stress-induced behaviors. The results indicated significant reductions in immobility during forced swim tests compared to control groups, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties. In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC values indicating moderate potency. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Q & A

Q. What are the common synthetic routes for 1-(4-(Isobutylamino)piperidin-1-yl)ethanone, and how can its purity be optimized?

- Methodological Answer : The synthesis of piperidin-1-yl ethanone derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(4-(4-fluorobenzyl)piperidin-1-yl)ethanone are synthesized via condensation of phenacyl bromides with substituted piperidines using K₂CO₃ in refluxing ethanol . To optimize purity, reaction conditions (e.g., anhydrous environments, catalyst selection) and purification techniques (e.g., column chromatography, recrystallization) must be tailored. Yield improvements often involve optimizing stoichiometry, temperature, and solvent polarity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : 1H-NMR is indispensable for confirming the substitution pattern on the piperidine ring and ethanone moiety. For instance, in compounds like 1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone, 1H-NMR reveals coupling constants (e.g., J = 10.7 Hz for axial-equatorial protons) and chemical shifts (e.g., δ 2.11 ppm for acetyl groups), which validate stereochemistry and functional groups . Mass spectrometry (HRMS) and IR spectroscopy further corroborate molecular weight and carbonyl stretching vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives of this compound?

- Methodological Answer : Bioactivity discrepancies often arise from subtle structural variations. For example, replacing a 4-fluorophenyl group with a cyclopropyl moiety in benzoylpiperidine derivatives significantly alters binding affinity to biological targets . Systematic SAR studies, coupled with computational docking (e.g., molecular dynamics simulations), can identify critical pharmacophores. Additionally, standardizing assay protocols (e.g., cell lines, incubation times) minimizes variability .

Q. What strategies are effective for optimizing metabolic stability in vivo?

- Methodological Answer : Metabolic stability can be enhanced by modifying labile sites identified via in vitro assays (e.g., liver microsomes). For example, introducing electron-withdrawing groups (e.g., -CF₃) on the piperidine ring reduces oxidative degradation by cytochrome P450 enzymes. Deuterium isotope effects or prodrug strategies (e.g., esterification) also prolong half-life .

Q. How do steric and electronic effects influence reaction yields in multi-step syntheses?

- Methodological Answer : Steric hindrance from bulky substituents (e.g., tert-butyl groups) can lower yields in Friedel-Crafts acylations, as seen in 1-(4’-tert-butylbiphenyl-2-yl)ethanone syntheses (40–64% yields) . Electronic effects, such as electron-deficient aryl rings, slow nucleophilic attacks, necessitating stronger Lewis acids (e.g., AlCl₃ vs. FeCl₃). Kinetic studies and DFT calculations help rationalize these trends .

Critical Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.